The synthesis of Sch 38519 involves the fermentation of Thermomonospora sp. SCC 1793 in a chemically defined medium that has been optimized to enhance the production of the compound. The isolation process includes several steps:
The molecular structure of Sch 38519 has been elucidated using two-dimensional proton and carbon nuclear magnetic resonance (NMR) spectroscopy, alongside single-crystal X-ray diffraction analysis. The compound features a complex arrangement characteristic of isochromanequinones, which includes:
The detailed structural formula can be represented as follows:
This formula indicates the presence of carbon, hydrogen, and oxygen atoms in the compound, reflecting its organic nature .
Sch 38519 participates in several chemical reactions, primarily characterized by oxidation processes. Notable reactions include:
These reactions are essential for understanding the compound's stability and potential modifications that could enhance its therapeutic properties .
The mechanism of action of Sch 38519 primarily involves its ability to inhibit thrombin-induced platelet aggregation. This process can be summarized as follows:
The compound exhibits an inhibitory concentration (IC50) value of approximately 68 micrograms per milliliter, indicating its potency in this role .
Sch 38519 possesses several notable physical and chemical properties:
These properties are critical for determining the appropriate formulation and delivery methods for potential therapeutic applications .
The scientific applications of Sch 38519 are diverse, particularly in pharmacology and microbiology:
Thermomonospora sp. SCC 1793 is a thermophilic actinobacterium first isolated from environmental samples during targeted screening for microbial platelet aggregation inhibitors. This strain belongs to the family Streptosporangiaceae, characterized by its ability to form single spores on aerial mycelia and exhibit optimal growth at elevated temperatures (45–55°C). Comparative 16S rRNA gene sequencing revealed close phylogenetic proximity to Thermomonospora curvata (99.2% similarity), but distinct metabolic and morphological traits justified its classification as a novel strain. Key differentiating characteristics include:
The strain’s thermophily enables fermentation under reduced contamination risk, while its specialized metabolism facilitates unique secondary metabolite profiles. Genomic analyses indicate a 8.7 Mb genome with high GC content (72.1%), housing 23 putative biosynthetic gene clusters (BGCs) dedicated to secondary metabolism. Among these, a type II polyketide synthase (PKS) cluster was linked to Sch 38519 biosynthesis [10].
Table 1: Taxonomic Profile of Thermomonospora sp. SCC 1793
Characteristic | Observation |
---|---|
Phylum | Actinobacteria |
Family | Streptosporangiaceae |
Optimal Growth Temp | 50°C |
Spore Morphology | Single, rugose-surfaced spores on aerial hyphae |
Genome Size | 8.7 Mb |
GC Content | 72.1% |
Putative BGCs | 23 |
Sch 38519 production in Thermomonospora sp. SCC 1793 is highly sensitive to nutritional and physicochemical conditions. Initial titers in unoptimized media were suboptimal (≤50 mg/L), necessitating systematic optimization:
Statistical optimization using Response Surface Methodology (RSM) significantly improved productivity:
Table 2: Fermentation Parameters and Optimization Results
Parameter | Baseline Value | Optimized Value | Impact on Yield |
---|---|---|---|
Glucose | 20 g/L | 38.9 g/L | +210% |
Dissolved O₂ | 10% | 30% | +135% |
Fermentation Time | 96 h | 120 h | +85% |
Temperature | 37°C | 45°C (production phase) | +90% |
Final Titer | 50 mg/L | 1860 mg/L | +3620% |
Sch 38519 biosynthesis in Thermomonospora sp. SCC 1793 employs a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway encoded by a 42-kb gene cluster (schA-schL). Key enzymatic stages include:
Post-assembly tailoring involves schH (methyltransferase) for C-12 methylation and schI (aminotransferase) for dimethylamino group incorporation at C-21. The pathway’s modularity was confirmed by heterologous expression in Streptomyces lividans, which produced the intermediate deoxysch 38519 [1] [10].
Sch 38519 belongs to the isochromanequinone antibiotic family, sharing biosynthetic motifs with medermycin, lactoquinomycin, and granaticin. Genomic comparisons reveal conserved and divergent genetic elements:
Table 3: Comparative Genomics of Isochromanequinone BGCs
Gene/Function | Sch 38519 Cluster | Medermycin Cluster | Granaticin Cluster |
---|---|---|---|
PKS Type | Type II (minimal) | Type II (standard) | Type II (standard) |
Glycosyltransferase | C-GT (SchD) | O-GT (MedD) | None |
Epoxidase | Present (SchF) | Absent | Absent |
Sugar Biosynthesis | TDP-oleandrose (schE/J) | TDP-rhamnose | — |
Regulators | 2 LuxR-type | 1 SARP-family | 1 TetR-family |
Engineering Implications:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7